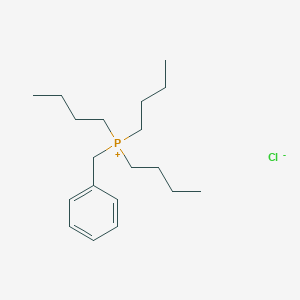

benzyl(tributyl)phosphonium chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl(tributyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34P.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHPXAFAEZGCMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924154 | |

| Record name | Benzyl(tributyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Maybridge MSDS] | |

| Record name | Benzyltributylphosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1224-56-2 | |

| Record name | Phosphonium, tributyl(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, benzyltributyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl(tributyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl Tributyl Phosphonium Chloride

Quaternization Reactions: Classical and Modern Approaches

Quaternization reactions represent the most fundamental and widely employed method for the synthesis of phosphonium (B103445) salts. This process involves the reaction of a phosphine (B1218219) with an organic halide, leading to the formation of a stable phosphonium cation.

Alkylation of Tributylphosphine (B147548) with Benzyl (B1604629) Halides

The classical synthesis of benzyl(tributyl)phosphonium chloride is achieved through the direct alkylation of tributylphosphine with a benzyl halide, typically benzyl chloride. This reaction is a standard S_N2 (bimolecular nucleophilic substitution) process where the phosphorus atom of the tributylphosphine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion. youtube.comyoutube.com

The general reaction is as follows: P(C₄H₉)₃ + C₆H₅CH₂Cl → [C₆H₅CH₂(P(C₄H₉)₃)]⁺Cl⁻

This reaction is typically carried out by heating the reactants in a suitable non-polar solvent, such as toluene (B28343) or benzene. youtube.com Upon cooling, the phosphonium salt, being ionic, precipitates out of the non-polar solvent and can be isolated through filtration. youtube.com The reactivity of the benzyl halide plays a crucial role, with benzyl bromide being more reactive than benzyl chloride. nih.gov

| Reactants | Solvent | Conditions | Product |

| Tributylphosphine, Benzyl Chloride | Toluene or Benzene | Heating/Reflux | This compound |

| Tributylphosphine, Benzyl Bromide | Toluene or Benzene | Heating/Reflux | Benzyl(tributyl)phosphonium bromide |

Improved Preparation Methods for Phosphonium Salts

While the direct alkylation of phosphines with alkyl halides is a robust method, researchers have developed improved procedures to enhance yields, reduce reaction times, and utilize more accessible starting materials. One notable improvement involves the use of benzyl alcohols as precursors. For instance, benzyl and thenyl phosphonium salts have been successfully prepared from the corresponding alcohols by reaction with triphenylphosphine (B44618) hydrobromide. researchgate.net This method is particularly advantageous for substrates that are unstable as halides. researchgate.net To drive the reaction to completion, the water formed as a byproduct is removed, often by azeotropic distillation. researchgate.net

Another advancement involves the use of catalysts or additives to facilitate the reaction with less reactive chlorides. A patented process describes the efficient preparation of phosphonium salts from chlorides in the presence of an alkali metal bromide or iodide (e.g., NaBr, KBr, NaI, KI). google.comgoogle.com This in-situ halogen exchange reaction converts the less reactive chloride to a more reactive bromide or iodide, which then readily reacts with the phosphine. google.com This approach is particularly useful for industrial applications where the lower cost and higher stability of chlorides are advantageous. google.com

| Starting Material | Reagents | Key Feature |

| Benzyl Alcohol | Triphenylphosphine Hydrobromide | Utilizes more stable alcohol precursors; requires water removal. researchgate.net |

| Benzyl Chloride | Tributylphosphine, Alkali Metal Bromide/Iodide | In-situ halogen exchange enhances reactivity of chlorides. google.com |

Photoinduced Phosphoniumation Techniques for Aryl Systems

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. This has been extended to the synthesis of phosphonium salts. A facile and photocatalyst- and metal-free synthetic strategy has been developed for the preparation of phosphonium salts using aryl halides as precursors. nih.gov This approach utilizes a light-induced electron donor-acceptor (EDA) complex pathway. dlut.edu.cnorganic-chemistry.orgacs.org

In this method, an EDA complex forms between the triarylphosphine (the electron donor) and the aryl halide (the electron acceptor). dlut.edu.cn Upon irradiation with light (e.g., 365 nm), an intracomplex single-electron transfer (SET) occurs, generating an aryl radical and a phosphorus-centered radical cation. The subsequent cross-coupling of these two radicals forms the desired C-P bond and yields the quaternary phosphonium salt. dlut.edu.cn This technique avoids the need for precious metals or complex photocatalysts and is compatible with a wide range of functional groups. organic-chemistry.org

Green Chemistry Approaches to Phosphonium Salt Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of phosphonium salt synthesis, several approaches align with these principles.

The photoinduced synthesis described above is an example of a greener method, as it operates under mild, metal-free conditions, thereby reducing waste and energy consumption. dlut.edu.cn Another strategy involves the use of water as a reaction solvent. A preparation method for benzyltriphenylphosphonium (B107652) chloride has been described where the reaction between benzyl chloride and triphenylphosphine is carried out in water. google.com The exothermic heat of reaction raises the water temperature to reflux, promoting the reaction while controlling the system's temperature below 110°C, which helps to avoid the generation of side products. google.com

Catalytic Applications of Benzyl Tributyl Phosphonium Chloride

Phase Transfer Catalysis (PTC) Systems

Benzyl(tributyl)phosphonium chloride serves as a quintessential phase transfer catalyst, a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. niscpr.res.in In typical biphasic systems, such as an aqueous and an organic layer, ionic reagents are often soluble in the aqueous phase but insoluble in the organic phase where the substrate resides. This compound mitigates this issue by forming a lipophilic ion pair with the aqueous-phase anion, which can then readily traverse the phase boundary into the organic medium to react with the substrate. niscpr.res.inias.ac.in This mechanism significantly accelerates reaction rates, often transforming reactions that would otherwise not proceed into efficient synthetic methods. ias.ac.in

Fundamental Mechanisms of Action in Biphasic and Triphasic Systems

The efficacy of this compound as a phase transfer catalyst is understood through several proposed mechanisms, which depend on the specific reaction conditions and substrates involved.

The most widely accepted mechanism for many PTC systems is the Starks extraction mechanism. In this model, the catalyst, this compound ([BnBu₃P]⁺Cl⁻), operates by a liquid-liquid extraction process. The phosphonium (B103445) cation ([BnBu₃P]⁺) exchanges its chloride anion for a reactant anion (Y⁻) from the aqueous phase at the liquid-liquid interface. This creates a new, organic-soluble ion pair, [BnBu₃P]⁺Y⁻.

The lipophilicity imparted by the four organic substituents (one benzyl (B1604629) and three butyl groups) on the phosphorus atom allows this ion pair to dissolve in the organic phase. Here, the anion Y⁻ is weakly solvated and highly reactive, enabling it to react with the organic substrate (RX) to form the product (RY) and regenerate the catalyst's original anionic form ([BnBu₃P]⁺X⁻). The catalyst then migrates back to the interface to begin the cycle anew. This continuous process allows for the transport of a stoichiometric amount of reactant using only a catalytic quantity of the phosphonium salt.

An alternative model, the Makosza interfacial mechanism, is particularly relevant for reactions involving the deprotonation of organic acids (C-H, O-H, etc.) that are too weak to be significantly deprotonated in the aqueous phase. In this scenario, the deprotonation does not occur in the bulk aqueous phase but at the interface between the two phases.

For instance, a strong base like concentrated sodium hydroxide forms a distinct phase or is present at the interface. The phase transfer catalyst, this compound, does not extract the hydroxide ion into the organic phase. Instead, it forms an ion pair with the organic substrate's anion after it has been deprotonated at the interface. The resulting phosphonium-organic anion pair ([BnBu₃P]⁺R⁻) is then transported into the organic phase for subsequent reaction (e.g., alkylation). This mechanism is crucial for reactions like the generation and addition of dichlorocarbene from chloroform. ias.ac.in

Under certain conditions, particularly at higher catalyst concentrations, a third liquid phase may form, distinct from both the bulk aqueous and organic phases. This "third phase" is typically rich in the catalyst, this compound, and can act as a separate, highly effective reaction medium. The formation of this catalyst-centric phase can lead to a dramatic increase in reaction kinetics.

Reactants from both the aqueous and organic phases are extracted into this third phase, where their concentrations are significantly higher than in the bulk phases. This proximity and high concentration of reactants within the catalyst phase greatly accelerate the reaction rate. This phenomenon, known as triphase catalysis, offers advantages such as enhanced activity and simplified catalyst separation and recycling, as the catalyst-rich phase can often be easily isolated after the reaction.

Applications in Nucleophilic Substitution Reactions

One of the most powerful applications of this compound is in facilitating nucleophilic substitution reactions (Sₙ2). In these reactions, an anionic nucleophile from an aqueous solution replaces a leaving group on an organic substrate dissolved in an immiscible organic solvent. The catalyst is essential for transporting the nucleophile across the phase boundary. Common examples include cyanations, etherifications, and alkylations. phasetransfer.comcrdeepjournal.org For instance, the displacement of a halide from an alkyl halide by a cyanide anion from aqueous sodium cyanide is a classic PTC application that can yield nitriles in high yields. phasetransfer.com

| Reaction Type | Substrate | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|---|

| Cyanation | Alkyl Halide (e.g., 1-Bromooctane) | NaCN (aq) | Organic Solvent (e.g., Toluene), 80-100°C | Alkyl Nitrile (e.g., 1-Cyanooctane) |

| Etherification (Williamson) | Phenol | Alkyl Halide (e.g., Benzyl Chloride) / NaOH (aq) | Organic Solvent (e.g., Dichloromethane), 25-40°C | Alkyl Phenyl Ether |

| Alkylation | Active Methylene (B1212753) Compound (e.g., Phenylacetonitrile) | Alkyl Halide (e.g., n-Butyl Bromide) / NaOH (aq) | Biphasic system, 50-70°C | α-Alkylated Product |

Facilitation of Addition Reactions in Organic Synthesis

This compound is also utilized as a phase transfer catalyst for certain addition reactions, most notably in the generation and subsequent reaction of carbenes. A prominent example is the addition of dichlorocarbene (:CCl₂) to olefins to form dichlorocyclopropanes.

In this reaction, a concentrated aqueous solution of sodium hydroxide deprotonates chloroform (CHCl₃) at the organic-aqueous interface to form the trichloromethanide anion (CCl₃⁻). The phosphonium cation, [BnBu₃P]⁺, pairs with this anion and facilitates its transfer into the organic phase. Within the organic phase, the CCl₃⁻ anion eliminates a chloride ion to generate the highly reactive dichlorocarbene, which then adds to the double bond of an olefin (e.g., cyclohexene or styrene) present in the organic phase. ias.ac.inscribd.com This method avoids the need for anhydrous conditions and expensive, strong bases like potassium tert-butoxide.

| Reaction Type | Substrate | Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| Carbene Addition | Cyclohexene | Chloroform (CHCl₃), 50% NaOH (aq) | Biphasic system, 25-50°C, vigorous stirring | 7,7-Dichloronorcarane |

| Carbene Addition | Styrene | Chloroform (CHCl₃), 50% NaOH (aq) | Biphasic system, 40°C, vigorous stirring | 1,1-Dichloro-2-phenylcyclopropane |

Stereoselective Conjugate Additions to Electron-Deficient Alkenes

Quaternary phosphonium salts are instrumental in promoting conjugate additions, a key carbon-carbon bond-forming reaction. Chiral phosphonium salts, in particular, have been developed as phase-transfer catalysts for enantioselective conjugate additions. For instance, amino-acid-derived chiral phosphonium salts have successfully catalyzed the conjugate addition of glycine imines to activated alkenes. researchgate.net

In a notable application, bifunctional phase-transfer catalysts, specifically amide-phosphonium salts derived from chiral α-amino acids, have been employed for the asymmetric 1,6-addition of malonate esters to para-quinone methides. This methodology yields functionalized diaryl methines in excellent yields and with high enantioselectivity. nih.gov The reaction demonstrates broad applicability with various substituents on the phenyl ring of the quinone methide. nih.gov

Table 1: Asymmetric 1,6-Addition of Malonates to para-Quinone Methides nih.gov

| Entry | para-Quinone Methide Substituent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | H | 95 | 94 |

| 2 | 4-Me | 96 | 93 |

| 3 | 4-tBu | 98 | 95 |

| 4 | 4-Ph | 97 | 96 |

| 5 | 4-Cl | 92 | 91 |

| 6 | 4-Br | 93 | 92 |

| 7 | 3,5-di-Me | 94 | 90 |

Additions to Carbonyl Compounds (e.g., Henry Reactions, Aldol Condensations, Hydrophosphonylation)

The catalytic activity of phosphonium salts extends to various additions to carbonyl compounds.

Henry (Nitroaldol) Reactions: The Henry reaction, an aldol-type addition of a nitroalkane to a carbonyl compound, can be effectively promoted by phosphonium salts. researchgate.net Chiral thiourea-phosphonium salts derived from amino acids have been shown to catalyze enantioselective aza-Henry reactions, achieving very good yields and enantiomeric excesses. rsc.org One study demonstrated that trihexyl(tetradecyl)phosphonium decanoate is an effective catalyst for the Henry reaction between nitromethane and aromatic aldehydes. A proposed mechanism involves the Lewis acid activation of the carbonyl group by the phosphonium cation. researchgate.net

Aldol Condensations: While direct catalysis of aldol condensations by simple phosphonium salts is less common, they can be involved as competing pathways in other reactions. For example, in Wittig olefinations using phosphonium salts, competing aldol condensation can occur under prolonged heating.

Hydrophosphonylation: The addition of H-phosphonates to carbonyls is a significant reaction catalyzed by phosphonium salts. Chiral quaternary phosphonium ion-pair catalysis facilitates enantioselective hydrophosphonylation, providing a route to diverse chiral compounds. chinesechemsoc.org

Additions to Imines and Azodicarboxylates

Quaternary phosphonium ion-pair catalysis is a powerful strategy for asymmetric nucleophilic additions to carbon-nitrogen double bonds in imines and nitrogen-nitrogen double bonds in azodicarboxylates. chinesechemsoc.org This methodology has been successfully applied to Mannich reactions, Strecker reactions, and hydrophosphonylation, leading to a variety of chiral amines and N-heterocyclic derivatives. chinesechemsoc.org

For example, bifunctional quaternary phosphonium salts can catalyze the Mannich-type reaction of N-Boc imines with high efficiency and selectivity, often with the aid of an inorganic base. chinesechemsoc.org In another application, a fluorinated quaternary phosphonium salt was reported to catalyze the cycloaddition of an acetal to an activated imine, producing a disubstituted lactam product in high yield and diastereoselectivity. alfachemic.com

Etherification Reactions

Phosphonium salts, particularly in the form of ionic liquids, can catalyze dehydrative etherification reactions. For instance, benzyl alcohols have been shown to undergo dehydration to form dibenzyl ethers when heated in various phosphonium ionic liquids without the need for additional catalysts. researchgate.net

Research has demonstrated that an ionic liquid can be an effective catalyst in the etherification of phenols with alcohols to produce various unsymmetrical ethers under mild conditions. researchgate.net The efficiency of these reactions can vary based on the electronic nature of the substituents on the phenol.

Table 2: Catalytic Etherification of Phenols with Benzyl Alcohol researchgate.net

| Phenol Substituent | Product | Yield (%) |

|---|---|---|

| 4-NO₂ | 4-Nitrophenyl benzyl ether | 85 |

| 2-NO₂ | 2-Nitrophenyl benzyl ether | 82 |

| 4-Cl | 4-Chlorophenyl benzyl ether | 78 |

| 4-Br | 4-Bromophenyl benzyl ether | 75 |

| 4-CH₃ | 4-Methylphenyl benzyl ether | 65 |

| 4-OCH₃ | 4-Methoxyphenyl benzyl ether | 60 |

More broadly, iron chlorides have been used to catalyze both symmetrical and nonsymmetrical etherification of benzyl alcohols in green, recyclable solvents like propylene carbonate. nih.gov While not directly using a phosphonium salt as the primary catalyst, this highlights the general pursuit of efficient etherification methods for benzyl alcohols.

Oxidation Reactions Catalyzed by Phosphonium Salts

Phosphonium salts can act as catalysts or catalyst supports in various oxidation reactions. As phase-transfer catalysts, they facilitate the transfer of oxidizing agents like permanganate from an aqueous phase to an organic phase containing the substrate. sci-hub.se

More advanced applications involve phosphonium salts as integral parts of the catalytic system. For example, a bisphosphonium salt has been used as a photocatalyst for the visible-light-driven oxidation of benzylic C-H bonds to synthesize carbonyl compounds, using molecular oxygen as the oxidant. sci-hub.se In another approach, a phosphonium-containing porous aromatic framework was used to immobilize a tungstate (WO₄²⁻) catalyst. This composite material efficiently catalyzed the selective oxidation of benzyl alcohol to benzoic acid using hydrogen peroxide as a green oxidant. sci-hub.se

Organocatalysis and Activation Strategies

Quaternary phosphonium salts are recognized as reliable organocatalysts. researchgate.net Their utility spans phase-transfer catalysis, ion-pairing catalysis, and, more recently, hydrogen-bonding catalysis. researchgate.netnih.gov In phase-transfer and ion-pairing catalysis, the phosphonium cation pairs with an anionic nucleophile, transferring it into an organic phase and enhancing its reactivity. researchgate.net This mode of action is fundamental to many of the reactions discussed, such as alkylations and additions. alfachemic.com

Hydrogen-Bonding Catalysis by Alkyl-Onium Salts

A more recently explored activation strategy involves the use of alkyl-onium salts, including phosphonium salts, as hydrogen-bond donors. nih.gov While ion-pairing catalysis primarily involves the activation of nucleophiles, hydrogen-bonding catalysis activates electrophiles. researchgate.net The α-protons on the alkyl groups attached to the positively charged phosphorus atom are sufficiently acidic to act as hydrogen-bond donors. researchgate.net

This hydrogen-bonding interaction can activate electrophilic substrates, making them more susceptible to nucleophilic attack. nih.gov This catalytic mode represents a significant expansion of the utility of onium salts, moving beyond their traditional role as phase-transfer agents. researchgate.netnih.gov The development of catalysts that can form chiral hydrogen-bonded complexes has enabled enantioselective transformations. researchgate.net

Activation of Electrophiles and Nucleophiles via Phosphonium Cation

Phosphonium cations are instrumental in activating both electrophiles and nucleophiles, a capability that stems from the electronic nature of the phosphorus center. In the formation of a phosphonium salt, such as through the SN2 reaction of a phosphine (B1218219) with an alkyl halide, the phosphorus atom donates its lone pair of electrons, becoming an electrophilic center. study.com This inherent electrophilicity allows the phosphonium cation to activate other molecules.

For instance, highly electrophilic phosphonium cations can activate and cleave strong chemical bonds. The organofluorophosphonium catalyst, [(C6F5)3PF]+[B(C6F5)4]−, has been shown to activate benzyl fluorides, facilitating the preparation of 1,1-diarylalkanes and substituted aryl homoallylic alkenes. nih.gov In this process, the phosphonium cation acts as a potent fluoride acceptor, activating the benzyl fluoride towards C-C bond formation.

Furthermore, phosphine catalysis can activate α,β-unsaturated carbonyl systems, enabling the formation of new bonds at various positions. illinois.edu The initial conjugate addition of a phosphine to an enone generates a β-phosphonium enolate. This intermediate can then activate a pronucleophile by deprotonation, and the resulting nucleophile attacks another enone molecule. illinois.edu In a different pathway, a phosphonium salt intermediate formed from an activated alkyne possesses two electrophilic centers: the β-position (activated by the carbonyl group) and the α-position (activated by the electrostatic effect of the phosphonium ion), allowing for selective nucleophilic attack. illinois.edu

Lewis Acid Catalysis by Phosphonium Cations

Despite having a complete electron octet, certain four-coordinate phosphonium salts can function as highly effective Lewis acid catalysts. researchgate.net This catalytic activity is particularly pronounced in electrophilic phosphonium cations (EPCs), where electron-withdrawing substituents on the phosphorus atom enhance its positive charge and Lewis acidity. acs.orgscholaris.ca These EPCs, such as the highly electrophilic fluorophosphonium cation [(C6F5)3PF]+[B(C6F5)4]−, have proven capable of catalyzing challenging pericyclic reactions. researchgate.netacs.org

The Lewis acidity of these compounds allows them to promote reactions like the Diels-Alder reaction and the Nazarov cyclization under mild conditions. acs.org For example, the aforementioned fluorophosphonium cation effectively catalyzes Diels-Alder reactions involving difficult dienophile/enophile combinations and the cyclization of various divinyl ketone precursors. researchgate.netacs.org The catalytic power of these phosphonium cations demonstrates their utility as metal-free Lewis acids in synthetically valuable transformations. acs.org Research has also led to the development of polymer-supported phosphonium cation catalysts, which offer the advantages of easy recovery and recycling while maintaining high catalytic activity in reactions like the one-pot synthesis of sydnones. rsc.org

Below is a table summarizing the application of an electrophilic phosphonium cation catalyst in Diels-Alder reactions.

| Diene | Dienophile | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| Cyclohexa-1,3-diene | Acrolein | 3.0 | 24 | 95 |

| Cyclohexa-1,3-diene | Methyl acrylate | 3.0 | 24 | 88 |

| 2,3-Dimethylbuta-1,3-diene | Acrolein | 3.0 | 24 | 75 |

| Data derived from studies on Diels-Alder reactions catalyzed by [(C6F5)3PF]+[B(C6F5)4]−. acs.org |

Asymmetric Catalysis and Chiral Induction with Related Phosphonium Salts

Chiral quaternary phosphonium salts have emerged as a significant class of organocatalysts, particularly in the field of asymmetric phase-transfer catalysis. rsc.orgresearchgate.net These catalysts leverage a combination of non-directional electrostatic attractions and other non-covalent interactions, such as hydrogen bonding and steric hindrance, to effectively control the stereochemical outcome of a reaction. chinesechemsoc.org This synergistic effect allows for high catalytic activity and chiral induction in a wide range of asymmetric nucleophilic addition reactions. chinesechemsoc.orgchinesechemsoc.org

Design and Application of Chiral Quaternary Phosphonium Ion-Pair Catalysts

The design of effective chiral phosphonium salt catalysts is crucial for their success in asymmetric synthesis. A variety of catalyst scaffolds have been developed, including P-spiro tetraaminophosphonium salts, axially chiral BINOL-derived tetraalkylphosphonium salts, and multifunctional chiral peptide-phosphonium salts. chinesechemsoc.orgnih.gov These catalysts have been successfully applied to numerous asymmetric reactions, including Michael additions, Henry reactions, Mannich reactions, and alkylations, providing efficient pathways to valuable chiral molecules. chinesechemsoc.org

For example, bio-inspired chiral peptide-phosphonium salt (PPS) catalysts emulate enzymatic systems by using a flexible peptide backbone to create a well-defined chiral environment. nih.gov This structure allows for synergistic substrate preorganization through hydrogen bonding and charge stabilization via ion-pairing interactions. nih.gov These PPS catalysts have been instrumental in overcoming stereochemical challenges in reactions like the aza-Darzens reaction to produce sterically hindered aziridines with high enantioselectivity. nih.gov

Control of Stereoselectivity in Carbon-Carbon Bond Forming Reactions

The control of stereoselectivity is a cornerstone of modern organic synthesis, and chiral phosphonium salts provide a powerful tool for achieving this. dntb.gov.ua In carbon-carbon bond-forming reactions, these catalysts create a chiral environment that directs the approach of the nucleophile and electrophile, favoring the formation of one stereoisomer over others. chinesechemsoc.org

The effectiveness of these catalysts lies in their ability to form a chiral ion pair with the reacting nucleophile. This ion pair then interacts with the electrophile within a sterically defined space, leading to a highly stereoselective transformation. chinesechemsoc.org For instance, in the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, the chiral phosphonium cation pairs with the enolate intermediate, guiding the subsequent protonation or reaction with an electrophile to yield a product with high enantiomeric excess. researchgate.net The tunability of the catalyst's structure, by modifying substituents on the phosphorus atom or the chiral backbone, allows for the optimization of stereoselectivity for a specific transformation. nih.gov

The following table presents results from an asymmetric Michael addition reaction using a chiral phosphonium salt catalyst.

| Substrate | Nucleophile | Catalyst | Enantiomeric Excess (ee %) | Yield (%) |

| Chalcone | Diethyl malonate | (S)-BINAP derived phosphonium salt | 92 | 95 |

| 2-Cyclohexen-1-one | Nitromethane | P-Spiro tetraaminophosphonium salt | 88 | 90 |

| N-Cbz-2,3-dihydropyrrole | Glycine imine | Peptide-phosphonium salt | 99 | 91 |

| Representative data compiled from various studies on asymmetric Michael additions catalyzed by chiral phosphonium salts. nih.gov |

Metal Nanoparticle Stabilization in Catalysis

Quaternary phosphonium salts, particularly those forming ionic liquids, serve as excellent media for the synthesis and stabilization of metal nanoparticles. nih.gov The stability of these nanoparticles is a critical factor for their catalytic performance and longevity. nih.gov Tetraalkylphosphonium halide ionic liquids have been shown to effectively stabilize gold and palladium nanoparticles without the need for external stabilizing agents. nih.gov

The stabilization mechanism involves a combination of electrostatic interactions between the ionic liquid anions and the unsaturated surface of the metal nanoparticle, along with steric protection provided by the bulky phosphonium cations. nih.gov This dual role prevents the agglomeration of the nanoparticles, preserving their high surface area and catalytic activity over extended periods. nih.govnih.gov

Role in Palladium Nanoparticle Formation and Stability

In the context of palladium-catalyzed reactions, tetraalkylphosphonium halide ionic liquids are particularly effective. Palladium nanoparticles prepared and stabilized in these ionic liquids exhibit remarkable stability and catalytic efficiency. nih.gov The halide anions, such as chloride or bromide, strongly adsorb to the surface of the palladium nanoparticles, contributing significantly to their stability. In contrast, ionic liquids with non-coordinating anions are less effective at preventing agglomeration. nih.gov

Applications in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

This compound, a quaternary phosphonium salt, functions primarily as a phase-transfer catalyst (PTC). In this capacity, it facilitates the transport of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby accelerating reaction rates. While specific studies detailing the use of this compound in Suzuki-Miyaura or Sonogashira cross-coupling reactions are not extensively documented in peer-reviewed literature, its role can be inferred from the well-established function of quaternary phosphonium salts in these types of reactions.

In the context of the Suzuki-Miyaura coupling , which typically involves an organoboron reagent and an organic halide, a PTC like this compound can be instrumental, particularly under biphasic conditions (e.g., an organic solvent and water). The phosphonium salt can facilitate the transfer of the aqueous base (like carbonate or hydroxide) or the organoboron species into the organic phase where the palladium catalyst and the organic halide reside. This enhances the rate of transmetalation, a key step in the catalytic cycle. The use of PTCs in biphasic Suzuki-Miyaura reactions can lead to a significant rate enhancement. nih.govresearchgate.net For instance, studies on the coupling of benzyl halides have shown that phase-transfer agents are beneficial. researchgate.net The lipophilic nature of the tributyl groups and the benzyl group on the phosphonium cation allows it to effectively shuttle anions between the aqueous and organic layers.

Similarly, in the Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, a PTC can play a crucial role. The reaction often employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net In cases where the base or other reactants have limited solubility in the organic solvent, a phosphonium salt can improve reaction efficiency by enhancing the transport of anionic species. Although many modern Sonogashira protocols are designed for homogeneous conditions, the principles of phase-transfer catalysis remain relevant for specific substrate combinations or when using biphasic solvent systems to simplify product separation. Other structurally similar phosphonium salts, such as di(1-adamantyl)-benzyl-phosphonium bromide, have been successfully used as ligands in copper-free Sonogashira reactions, highlighting the utility of the benzylphosphonium motif in such transformations. mdpi.com

Polymer-Supported Phosphonium Catalysts (Triphase Catalysis)

Immobilizing homogeneous catalysts onto solid supports combines the high activity and selectivity of homogeneous systems with the ease of separation and recyclability characteristic of heterogeneous catalysts. This approach is central to triphase catalysis, where the catalyst resides at the interface of two immiscible liquid phases or as a solid phase accessible to reactants from two different liquid phases.

The synthesis of a polymer-supported version of this compound typically starts with a pre-formed polymer backbone, most commonly polystyrene or a copolymer. A common precursor is poly(vinylbenzyl chloride), which is commercially available or can be synthesized by the polymerization of vinylbenzyl chloride. ukm.mynih.govresearchgate.netscipoly.com

The synthesis process involves two main steps:

Polymer Backbone Synthesis : Vinylbenzyl chloride (a mixture of 3- and 4-isomers) is polymerized via free-radical polymerization to yield poly(vinylbenzyl chloride). This polymer serves as a reactive scaffold.

Quaternization : The poly(vinylbenzyl chloride) is then reacted with tributylphosphine (B147548). The phosphine performs a nucleophilic attack on the benzylic chloride group of the polymer, resulting in the formation of the polymer-supported quaternary phosphonium salt, poly(vinylbenzyl tributylphosphonium chloride).

This process covalently links the benzyl(tributyl)phosphonium moiety to the polymer chain, effectively heterogenizing the catalyst.

The performance of such polymer-supported catalysts is influenced by several factors including the degree of cross-linking in the polymer support, the polarity of the solvent, and the length of any spacer arms between the polymer backbone and the catalytic center. researchgate.net In triphase catalysis, the polymer-supported catalyst facilitates reactions between reactants present in two different immiscible liquid phases (e.g., aqueous and organic). The polymer matrix swells in the presence of the organic solvent, allowing access to the active phosphonium salt sites. These sites can then exchange anions with the aqueous phase, making them available for reaction in the organic phase within the polymer matrix.

These immobilized catalysts have demonstrated high activity, sometimes even superior to their soluble counterparts at lower conversions, in reactions such as esterification. researchgate.net The key advantage is their recyclability; after the reaction, the solid polymer catalyst can be easily separated by simple filtration, washed, and reused in subsequent reaction cycles, which is both economically and environmentally beneficial. researchgate.netmdpi.com

The choice between a homogeneous catalyst like this compound and its heterogeneous, polymer-supported counterpart involves a trade-off between activity, selectivity, and practical operational considerations like catalyst separation and reuse.

| Feature | Homogeneous Catalyst (this compound) | Heterogeneous Catalyst (Polymer-Supported) |

| Catalyst Separation | Difficult; often requires extraction, distillation, or chromatography. | Easy; simple filtration is sufficient. |

| Recyclability | Generally not recyclable, leading to higher costs and waste. | Highly recyclable, reducing overall process cost and environmental impact. |

| Activity/Reaction Rate | Often higher due to the absence of mass transfer limitations; all catalytic sites are readily accessible. | Potentially lower due to mass transfer limitations; reactants must diffuse into the polymer matrix to reach active sites. |

| Selectivity | Typically high due to well-defined, single-site active centers. | Can be influenced by the polymer microenvironment; may differ from the homogeneous system. |

| Thermal Stability | Moderate; stability is limited by the decomposition temperature of the salt itself. | Often enhanced; the polymer support can confer greater thermal stability. |

| Process Contamination | Risk of catalyst leaching into the final product. | Minimal risk of product contamination if the catalyst is stable and does not leach. |

Homogeneous catalysis offers maximum interaction between the catalyst and reactants as they are in the same phase, which generally leads to higher reaction rates and selectivity. rsc.org However, the major drawback is the often-difficult and costly separation of the catalyst from the product mixture. rsc.org

In contrast, heterogeneous catalysis, exemplified by the polymer-supported phosphonium salt, provides a straightforward solution to the separation problem. mdpi.com The catalyst can be easily recovered and reused, making the process more sustainable. The primary challenge for heterogeneous systems is the potential for reduced catalytic activity due to mass transfer limitations, where the rate of reaction is controlled by how quickly reactants can diffuse to the active sites within the polymer support. rsc.org The efficiency of these heterogeneous catalysts is often dependent on the ability of the polymer to swell in the reaction solvent, which facilitates access to the catalytic sites. ignited.in

Mechanistic Investigations and Computational Studies

Elucidating Reaction Mechanisms in Phosphonium-Catalyzed Transformations

Unraveling the precise step-by-step sequence of events in a catalytic cycle is paramount. For phosphonium (B103445) salts like benzyl(tributyl)phosphonium chloride, this involves understanding how the cation interacts with reactants, facilitates bond formation and cleavage, and is regenerated to continue the cycle.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring reaction mechanisms involving phosphonium salts. These studies can elucidate complex reaction pathways and explain the critical role of the catalyst. researchgate.net For instance, in palladium-catalyzed reactions, computational analysis has shown that phosphonium salts can reduce the energy barriers of key steps and help regenerate the primary catalyst. researchgate.net

DFT calculations are also employed to understand structure-activity relationships. In the copolymerization of CO2 and epoxides catalyzed by phosphonium borane (B79455) systems, DFT results highlighted the significant contribution of noncovalent stabilizing interactions exerted by the phosphonium moieties. acs.org Such computational approaches allow for the prediction of how modifications to the phosphonium salt structure, such as changing the alkyl or aryl groups, will impact polymerization rates and selectivity. acs.orgazooptics.com The introduction of a benzyl (B1604629) group into a phosphonium cation has been shown to improve both thermal stability and conductivity, an effect that can be modeled and understood through computational analysis of the cation's properties. researchgate.net

The electronic properties of the phosphonium cation are central to its catalytic function. Compared to their nitrogen-based ammonium (B1175870) analogues, phosphonium cations exhibit distinct charge distribution. Due to the larger radius of the phosphorus atom and charge delocalization, the hydrogen atoms on the α- and β-carbons are more positively charged, making them better hydrogen-bond donors. azooptics.com This enhanced ability to form hydrogen bonds can be crucial for stabilizing intermediates and transition states within a catalytic cycle. azooptics.com

Furthermore, the presence of empty d-orbitals in the phosphorus atom can decrease the coulombic interaction between the phosphonium cation and its counter-anion. researchgate.net This reduction in ion pairing can lead to improved transport properties and potentially higher catalytic activity. researchgate.net The chemical shifts observed in ³¹P NMR spectroscopy are directly influenced by the electronic environment around the phosphorus atom, with variations depending on the nature of the alkyl substituents and the counter-anion. mdpi.com

The catalytic efficiency of this compound is determined by the energy barriers of the transition states in the reaction it mediates. Computational studies are instrumental in mapping these energy profiles. For example, in certain catalytic systems, phosphonium salts are known to reduce the energy barrier of pivotal steps. researchgate.net

The unique electronic properties of phosphonium cations, including their ability to act as effective hydrogen-bond donors, allow them to stabilize crucial transition states and intermediates. azooptics.com In the context of CO2/epoxide copolymerization, the rate-determining step is the ring-opening of the epoxide, and the stabilization of this transition state by the phosphonium cation is key to the reaction's success. acs.orgazooptics.com The structure of the benzyl group itself can influence the stability of transition states, a principle studied in solvolysis reactions of benzyl chlorides where substituent effects dictate shifts in transition state structure. nih.govnih.gov

The catalytic cycle often proceeds through a series of short-lived, highly reactive intermediates. Identifying and characterizing these species is essential for a complete mechanistic understanding. In reactions involving phosphonium salts, several types of intermediates have been postulated and, in some cases, observed.

One key intermediate is a carbocation, which can be formed through the heterolytic cleavage of a C–P bond, driven by the formation of a stable phosphine (B1218219) oxide. researchgate.net This electrophilic carbocation can then be attacked by a nucleophile to form the desired product. researchgate.net In the hydrolysis of phosphonium salts, the long-postulated P-hydroxytetraorganophosphorane has been directly observed and characterized using low-temperature NMR, confirming its role as a key intermediate. rsc.org Other active intermediates that have been generated and studied include hydroxytriphenylphosphonium and iodophosphonium salts, which can promote various chemical transformations. acs.org

Structure-Activity Relationships in Phosphonium Catalysts

The performance of a phosphonium catalyst is intrinsically linked to its molecular structure. By systematically modifying the groups attached to the phosphorus center, it is possible to fine-tune the catalyst's activity, selectivity, and stability.

The nature of the alkyl and aryl groups (ligands) on the phosphorus atom has a profound impact on catalytic performance. The benzyl group in this compound exhibits structure-activity characteristics similar to a butyl group, influencing reactivity and catalyst separation. phasetransfercatalysis.com However, the steric hindrance and electronic properties of the ligands are critical.

Studies on sterically hindered phosphonium salts, such as those based on tri-tert-butylphosphine, have shown that the length of the n-alkyl substituent significantly affects the catalyst's ability to stabilize palladium nanoparticles (PdNPs) used in Suzuki cross-coupling reactions. mdpi.com Fine-tuning the phosphonium salt structure allows for control over the nanoparticle size, which in turn dictates catalytic activity. mdpi.com Similarly, in phase-transfer catalysis, the activity of polymer-supported tributylphosphonium groups is influenced by factors like the length of spacer chains connecting the catalytic site to the polymer backbone and the degree of substitution on the polymer. rsc.org An increase in the length of a spacer arm can lead to higher catalytic activity. cjcatal.com

The table below summarizes findings on how structural modifications to phosphonium salts affect their catalytic activity in various reactions.

| Catalyst System | Structural Modification | Observed Effect on Activity/Selectivity | Reaction Type | Reference |

|---|---|---|---|---|

| Polymer-Supported Tributylphosphonium | Increasing spacer chain length | Increased reaction rate | Nucleophilic Substitution | rsc.org |

| Polymer-Supported Phosphonium Salt | Longer spacer arm | Higher catalytic activity | Esterification | cjcatal.com |

| Alkyl(tri-tert-butyl)phosphonium | Variation of n-alkyl chain length | Influences stabilized PdNP size and catalytic activity | Suzuki Cross-Coupling | mdpi.com |

| Quaternary Phosphonium Borane | Perturbations in substituents and tether length | Polymerization rates are very sensitive to changes | CO2/Epoxide Copolymerization | acs.org |

| Benzyl Tributyl Ammonium Chloride | Benzyl group vs. Butyl group | Similar reactivity and separation behavior | Phase-Transfer Catalysis | phasetransfercatalysis.com |

Role of Counter-ions in Modulating Catalytic Performance and Polymer Properties

In the realm of catalysis, particularly in polymerization reactions, the counter-ion of a phosphonium salt plays a pivotal role in dictating the catalyst's activity and the resultant polymer's characteristics. While specific studies focusing solely on this compound are limited, extensive research on analogous phosphonium salt systems, especially in the context of epoxide polymerization, provides significant insights into the function of the chloride counter-ion.

The catalytic cycle in the ring-opening polymerization of epoxides, often facilitated by phosphonium salts, is a cooperative process involving both the phosphonium cation and its counter-ion. The cation acts as a Lewis acid, activating the epoxide by coordinating with its oxygen atom, which polarizes the C-O bond and renders the epoxide more susceptible to nucleophilic attack. The counter-ion, in this case, chloride (Cl⁻), serves as the nucleophile that initiates the ring-opening of the activated epoxide. This step is often the rate-determining step in the polymerization process.

The nucleophilicity and steric hindrance of the counter-ion are critical factors. Halide ions, such as chloride, are effective nucleophiles for initiating polymerization. The strength of the interaction between the phosphonium cation and the halide anion can influence the catalytic activity. A more weakly coordinated anion can be more readily available for the nucleophilic attack, potentially leading to a faster polymerization rate.

Computational studies on similar phosphonium salt-catalyzed reactions, such as the cycloaddition of CO₂ to epoxides, have elucidated the mechanistic pathway. These studies often reveal a synergistic mechanism where the phosphonium cation activates the epoxide, and the halide anion attacks one of the electrophilic carbon atoms of the epoxide ring. This leads to the formation of a haloalkoxide intermediate, which then reacts with the incoming monomer or another reagent.

The properties of the resulting polymer are also significantly influenced by the counter-ion. The nature of the initiation and propagation steps, which are mediated by the counter-ion, affects the polymer's molecular weight, molecular weight distribution (polydispersity), and end-group functionality. For instance, the choice of halide can influence the regioselectivity of the epoxide ring-opening, which in turn affects the microstructure of the polymer chain.

Interactive Data Table: Influence of Halide Counter-ions in Phosphonium Salt Catalysis (General Observations)

| Counter-ion | Relative Nucleophilicity | Typical Effect on Polymerization Rate | Potential Impact on Polymer Properties |

|---|---|---|---|

| Cl⁻ | Moderate | Moderate to high | Can lead to well-controlled polymerization |

| Br⁻ | High | Often higher than Cl⁻ | May result in faster rates but potentially broader polydispersity |

Supramolecular Interactions in Phosphonium Salt Systems

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, where the forces holding them together are non-covalent. Phosphonium salts, including this compound, are known to participate in a variety of supramolecular interactions, which are crucial for their applications in areas such as crystal engineering, and as structure-directing agents.

The key non-covalent interactions involving phosphonium salts include hydrogen bonding and electrostatic interactions. The positively charged phosphorus center and the surrounding organic substituents of the benzyl(tributyl)phosphonium cation can interact with anions and neutral molecules. The chloride anion, being relatively small and possessing a high charge density, is a good hydrogen bond acceptor.

In the solid state, phosphonium salts can form extended crystalline lattices where the ions are arranged in specific patterns governed by these non-covalent forces. The bulky and somewhat flexible tributyl and benzyl groups on the phosphonium cation influence the packing of the ions in the crystal lattice. C-H···Cl hydrogen bonds are common motifs observed in the crystal structures of phosphonium chlorides. In these interactions, a hydrogen atom attached to a carbon atom of the cation forms a weak hydrogen bond with the chloride anion.

The understanding of these supramolecular interactions is vital for designing novel materials. For example, the ability of phosphonium salts to act as templates or structure-directing agents in the synthesis of porous materials is dependent on their capacity to form well-defined supramolecular assemblies.

Interactive Data Table: Common Supramolecular Interactions in Phosphonium Salt Systems

| Interaction Type | Description | Typical Energy (kJ/mol) | Role in Supramolecular Assembly |

|---|---|---|---|

| Ion-Ion | Electrostatic attraction between the phosphonium cation and the chloride anion. | >250 | Primary force holding the salt together. |

| C-H···Cl Hydrogen Bond | A weak hydrogen bond between a C-H group of the cation and the chloride anion. | 5-25 | Directs the relative orientation of cations and anions in the crystal lattice. |

| C-H···π Interaction | Interaction between a C-H bond and the π-system of the benzyl group. | 2-10 | Contributes to the packing and stability of the crystal structure. |

Advanced Characterization and Analytical Techniques in Phosphonium Research

Spectroscopic Analysis for Structural Confirmation and Mechanistic Insights (e.g., NMR, FT-IR)

Spectroscopic methods are fundamental tools for the elucidation of the molecular structure of phosphonium (B103445) salts. While specific spectroscopic data for benzyl(tributyl)phosphonium chloride is not extensively available in the reviewed literature, the analysis of closely related compounds such as benzyltriphenylphosphonium (B107652) chloride provides a valuable framework for understanding the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in confirming the identity and purity of phosphonium compounds.

¹H NMR: In the ¹H NMR spectrum of a phosphonium salt, the protons of the alkyl and aryl substituents exhibit characteristic chemical shifts and coupling patterns. For a compound like this compound, one would expect to observe distinct signals for the protons of the benzyl (B1604629) group and the three butyl chains. The methylene (B1212753) protons of the benzyl group would likely appear as a doublet due to coupling with the phosphorus atom.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the benzyl and tributyl groups would give rise to a distinct signal, with its chemical shift influenced by its electronic environment and proximity to the positively charged phosphorus atom.

³¹P NMR: ³¹P NMR is a particularly powerful technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus atom is highly sensitive to its coordination environment and the nature of the substituents. For benzyltriphenylphosphonium chloride, a sharp singlet is typically observed in the ³¹P{¹H} NMR spectrum. A similar singlet would be expected for this compound, though the exact chemical shift would differ due to the different electronic effects of the butyl groups compared to the phenyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. In the FT-IR spectrum of a phosphonium salt, characteristic absorption bands corresponding to C-H stretching and bending vibrations of the alkyl and aromatic groups, as well as vibrations associated with the P-C bonds, would be expected. For instance, P+-C vibration peaks are indicative of the successful incorporation of phosphonium species. researchgate.net

Due to the limited availability of specific spectral data for this compound, the following table presents typical NMR data for the closely related benzyltriphenylphosphonium chloride for comparative purposes.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference Compound |

| ¹H | CDCl₃ | 7.45 (m, 15H), 6.97 (m, 1H), 6.85 (m, 4H), 2.28 (d, 2H, J=14Hz) | Benzyltriphenylphosphonium chloride |

| ³¹P{¹H} | CDCl₃ | 23.8 (s) | Benzyltriphenylphosphonium chloride |

X-ray Crystallography for Precise Molecular and Solid-State Structure Elucidation

While a crystal structure for this compound has not been reported in the surveyed literature, the crystal structure of benzyltriphenylphosphonium chloride monohydrate has been determined. nih.gov In this structure, the phosphorus atom exhibits a distorted tetrahedral geometry, with the C-P-C bond angles deviating slightly from the ideal 109.5°. nih.gov The crystal packing is stabilized by a network of hydrogen bonds involving the chloride anion, the water molecule, and C-H groups of the cation, in addition to C-H···π interactions. nih.gov

The crystallographic data for benzyltriphenylphosphonium chloride monohydrate is summarized below.

| Parameter | Value |

| Chemical Formula | C₂₅H₂₂P⁺·Cl⁻·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7368 (8) |

| b (Å) | 19.7474 (17) |

| c (Å) | 11.4170 (9) |

| β (°) | 109.728 (9) |

| Volume (ų) | 2066.4 (3) |

Data obtained for benzyltriphenylphosphonium chloride monohydrate. nih.gov

Kinetic Studies and Reaction Rate Determination for Catalytic Processes

Kinetic studies are essential for understanding the mechanisms of chemical reactions and for optimizing reaction conditions. In the context of phosphonium salts, kinetic analysis can provide insights into their formation and their efficacy as catalysts, such as in phase-transfer catalysis.

No specific kinetic studies involving this compound as a catalyst or reactant were identified in the reviewed literature. However, a kinetic study of the synthesis of benzyltriphenylphosphonium chloride from triphenylphosphine (B44618) and benzyl chloride has been reported. datapdf.com This study investigated the effects of solvent, temperature, and agitation rate on the reaction rate, providing valuable information on the factors that govern the formation of such phosphonium salts. datapdf.com The reaction was found to follow second-order kinetics, consistent with an SN2 mechanism. datapdf.com

The activation parameters for the reaction between triphenylphosphine and benzyl chloride in methanol (B129727) were determined as follows:

| Activation Parameter | Value |

| Enthalpy of Activation (ΔH‡) | 15.0 kcal/mol |

| Entropy of Activation (ΔS‡) | -26.5 cal/mol/K |

Data for the synthesis of benzyltriphenylphosphonium chloride. datapdf.com

Microscopic and Surface Characterization Techniques for Polymer Morphology and Nanostructures (e.g., TEM, AFM)

Microscopy techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the morphology of materials at the nanoscale. These techniques are particularly useful for characterizing polymers and nanostructures that incorporate phosphonium salts.

There is no available literature that specifically details the use of TEM or AFM to characterize polymer morphologies or nanostructures involving this compound. However, related research on other phosphonium ionic liquids demonstrates the utility of these techniques. For example, TEM has been used to characterize the morphology and size of nanoparticles formed from a hydrophobic ionic liquid, trihexyltetradecylphosphonium (B14245789) aniline (B41778) blue. nih.gov In that study, TEM images revealed the formation of cubical-shaped nanoparticles. nih.gov Such analyses are crucial for understanding how the structure of the phosphonium salt influences the self-assembly and morphology of the resulting nanomaterials.

Electrochemical Characterization in Ionic Liquid Applications

The electrochemical properties of phosphonium salts are of significant interest, particularly in their application as ionic liquids. Techniques such as conductivity measurements and cyclic voltammetry are used to assess their suitability as electrolytes in various electrochemical devices.

A study on the physicochemical properties of ionic liquids based on benzyl-substituted phosphonium cations, including the benzyltributylphosphonium cation, has been reported. nih.govscilit.comresearchgate.net This research found that benzyl-substituted phosphonium ionic liquids exhibit higher thermal stability and relatively high conductivities compared to their alkyl-substituted phosphonium and benzyl-substituted ammonium (B1175870) counterparts. nih.govscilit.com The introduction of a benzyl group into the phosphonium cation was found to have an improving effect on both thermal stability and conductivity. nih.govscilit.com

The ionic conductivity of a benzyltributylphosphonium-based ionic liquid was investigated, highlighting its potential for electrochemical applications.

| Ionic Liquid Cation | Anion | Conductivity (σ) at 30 °C (mS cm⁻¹) |

| Benzyltributylphosphonium | Bis(trifluoromethylsulfonyl)amide | 1.2 |

Note: The specific conductivity value is an approximation based on graphical data from the cited literature. nih.govscilit.com

Green Chemistry and Sustainable Applications of Phosphonium Compounds

Benzyl(tributyl)phosphonium Chloride as a Component in Sustainable Solvents and Catalysts

This compound serves as a versatile component in the development of sustainable solvents and catalysts, primarily through its application as a phase-transfer catalyst (PTC) and as a precursor for ionic liquids (ILs).

As a phase-transfer catalyst, this compound facilitates reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly beneficial for green chemistry as it can eliminate the need for hazardous organic solvents that are often used to create a single phase for all reactants. By transferring a reactant from one phase to another, the reaction can proceed efficiently under milder conditions, often leading to higher yields and selectivity. The use of water as a solvent in PTC systems is a significant environmental advantage.

Furthermore, this compound can be used in the synthesis of ionic liquids. Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. They also exhibit high thermal stability. By exchanging the chloride anion of this compound with other anions, a variety of ionic liquids with tailored properties can be synthesized for specific applications in chemical synthesis and electrochemistry. Research has shown that phosphonium-based ionic liquids often exhibit high thermal stability, a desirable property for industrial applications.

The table below illustrates the role of different phase-transfer catalysts, including those similar in structure to this compound, in the oxidation of benzyl (B1604629) chloride. This reaction is a model for understanding the efficiency of such catalysts in promoting reactions between different phases.

Table 1: Comparison of Phase-Transfer Catalysts in the Oxidation of Benzyl Chloride

| Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|

| None | 10 | 15 |

| PEG-600 | 3 | 90 |

| Cetyltrimethylammonium bromide (CTAB) | Not specified | 79 |

| Tetrabutylammonium bromide (TBAB) | Not specified | 77 |

| Dodecyltrimethylammonium bromide (DTAB) | Not specified | 72 |

| Sodium dodecyl sulfonates (SDS) | Not specified | 74 |

Data adapted from a study on the oxidation of benzyl chloride using various phase-transfer catalysts. While this compound was not specifically tested in this study, the data for other quaternary ammonium (B1175870) and phosphonium-like structures highlight the significant increase in yield achieved by using a phase-transfer catalyst.

Integration into Biorefinery Concepts for Enhanced Sustainability

Biorefineries aim to convert biomass into a range of valuable products, including biofuels, biochemicals, and biomaterials. A key challenge in biorefining is the efficient fractionation of lignocellulosic biomass into its main components: cellulose (B213188), hemicellulose, and lignin (B12514952). Phosphonium-based ionic liquids have shown significant promise in this area.

While specific data on the use of this compound in biomass processing is limited, the broader class of phosphonium (B103445) ionic liquids has been demonstrated to be effective in dissolving cellulose and lignocellulosic materials. This dissolution process is a critical pretreatment step that makes the cellulose more accessible to enzymes for the subsequent production of biofuels and biochemicals. The ability to dissolve biomass under relatively mild conditions can lead to more energy-efficient and sustainable biorefinery processes.

The fractionation of lignin from biomass is another important aspect of biorefining, as lignin can be converted into various value-added products. Phosphonium-based ionic liquids can play a role in the selective precipitation and fractionation of lignin from biomass solutions. Research into lignin fractionation has shown that different solvent systems can yield lignin fractions with varying molecular weights and structural properties, which in turn influences their potential applications.

The following table presents data on the fractionation of lignin using different solvent systems, illustrating the principle of how tailored solvents can be used to separate lignin into more homogeneous fractions, a process where phosphonium-based ionic liquids could be applied.

Table 2: Lignin Fractionation from Poplar Wood using Different Solvents

| Solvent System | Lignin Yield (%) | Carbohydrate Content (%) |

|---|---|---|

| Ethanol | 25.4 | 1.8 |

| Formic Acid | 18.7 | 5.2 |

| Ethanol/Formic Acid | 32.1 | 2.5 |

This table demonstrates the principle of solvent-based lignin fractionation. While not using this compound, it illustrates how different solvent environments can selectively extract lignin with varying purity, a concept applicable to phosphonium-based ionic liquid systems.

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols is a cornerstone of green chemistry, and this compound, through its role as a phase-transfer catalyst, contributes significantly to this goal. frontiersin.orgnih.gov Traditional organic syntheses often rely on the use of volatile and toxic organic solvents to dissolve reactants. frontiersin.org Phase-transfer catalysis allows for the use of more environmentally friendly solvents, such as water, or can even enable solvent-free reaction conditions. frontiersin.org

An example of a greener synthetic protocol is the synthesis of benzyl phosphonates. A study has shown that the use of a catalytic system in a benign solvent like PEG-400 can lead to excellent yields under mild, room temperature conditions. frontiersin.orgnih.gov This approach avoids the need for volatile and toxic organic solvents. frontiersin.orgnih.gov While this specific study did not use this compound as the primary catalyst, it highlights the principles of using catalytic systems to develop more sustainable synthetic methods. frontiersin.orgnih.gov

The advantages of using such protocols include:

Mild Reaction Conditions: Reactions can often be carried out at lower temperatures and pressures. nih.gov

Reduced Use of Hazardous Solvents: The ability to use water or other benign solvents minimizes environmental impact. frontiersin.org

Improved Atom Economy: Higher yields and selectivity mean that more of the starting materials are converted into the desired product, reducing waste.

Simplified Work-up Procedures: The separation of the catalyst and products can be more straightforward in multiphase systems.

Energy Efficiency and Reduced Waste in Catalytic Processes

The use of this compound as a phase-transfer catalyst can lead to significant improvements in energy efficiency and a reduction in waste generation in chemical processes. By accelerating reaction rates, PTCs can shorten reaction times and allow for processes to be run at lower temperatures, both of which contribute to lower energy consumption.

In industrial applications, the reduction of waste is a critical factor for both environmental and economic reasons. Phase-transfer catalysis can contribute to waste reduction in several ways:

Increased Selectivity: By promoting the desired reaction pathway, PTCs can minimize the formation of unwanted byproducts, leading to a cleaner reaction and less waste to be treated or disposed of.

Elimination of Solvents: As previously mentioned, the ability to reduce or eliminate the use of organic solvents significantly cuts down on solvent waste, which is a major contributor to industrial chemical waste streams.

The table below provides a conceptual comparison of a conventional synthesis versus a phase-transfer catalyzed synthesis, highlighting the potential for energy and waste reduction.

Table 3: Conceptual Comparison of Conventional vs. PTC Synthesis

| Parameter | Conventional Synthesis | PTC Synthesis |

|---|---|---|

| Solvent | Often requires large volumes of organic solvents. | Can utilize water or reduced solvent volumes. |

| Reaction Temperature | Often requires elevated temperatures. | Can often proceed at or near room temperature. |

| Reaction Time | Can be lengthy. | Often significantly shorter. |

| Byproduct Formation | Can be significant, leading to complex purification. | Often more selective, with fewer byproducts. |

| Waste Generation | High, due to solvent use and byproduct formation. | Lower, due to solvent reduction and higher selectivity. |

This is a generalized comparison to illustrate the principles of energy and waste reduction through the use of phase-transfer catalysis.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Modes and Synergistic Systems

Benzyl(tributyl)phosphonium chloride is well-established as a phase-transfer catalyst (PTC), facilitating reactions between reactants in different phases. alfachemic.com However, current research is pushing the boundaries of its catalytic applications beyond conventional PTC. Novel catalytic modes are being explored where the phosphonium (B103445) salt plays a more intricate role in the reaction mechanism.

One emerging area is the use of phosphonium salts as effective co-catalysts in combination with transition metal complexes. For instance, quaternary phosphonium salts have been reported as effective partners for salen-type Cr(III) complexes in the copolymerization of epoxides and CO2. researchgate.net In such systems, the phosphonium salt can enhance the activity and selectivity of the metal catalyst through various interactions, including acting as a nucleophilic co-catalyst that activates substrates.

Furthermore, the development of synergistic catalytic systems is a promising frontier. This involves combining phosphonium catalysts with other catalytic species to achieve transformations that are not possible with either catalyst alone. While some studies have explored synergistic effects for applications like antimicrobial activity, the focus is shifting towards synergistic catalysis to drive complex organic reactions with higher efficiency and selectivity. The design of bifunctional phosphonium salts, where the cation or anion is tailored to participate directly in the catalytic cycle, represents another avenue for creating novel catalytic modes. rsc.org

Table 1: Comparison of Catalytic Systems

| Catalytic System | Description | Potential Advantages |

|---|---|---|

| Conventional PTC | Facilitates transport of anions from aqueous to organic phase. | Simple, effective for many biphasic reactions. |

| Co-catalysis | Used in conjunction with a primary catalyst (e.g., metal complex). | Enhances primary catalyst activity and selectivity. |

| Synergistic Catalysis | Combined with another catalyst to enable new transformations. | Access to novel reactivity and improved efficiency. |

| Bifunctional Catalysis | Catalyst designed with multiple active sites for cooperative catalysis. | Higher activity and selectivity through intramolecular cooperation. |

Expanding Substrate Scope and Reaction Diversity for Phosphonium Catalysis

Research is actively broadening the range of chemical reactions and substrates that can benefit from phosphonium-based catalysis. Initially confined to classical phase-transfer reactions, the application of catalysts like this compound is expanding into more complex and stereoselective transformations.

The development of novel chiral quaternary phosphonium salt catalysts has been a significant driver in this expansion, enabling their use in asymmetric synthesis. alfachemic.com This has opened the door to catalytic asymmetric reactions such as alkylations, aminations, and cycloadditions, providing access to enantiomerically enriched products that are crucial in the pharmaceutical and agrochemical industries. alfachemic.com For example, fluorinated quaternary phosphonium salts have been successfully used to catalyze the cycloaddition of acetals to activated imines, yielding disubstituted lactam products with high yield and diastereoselectivity. alfachemic.com

The versatility of phosphonium salts is also being demonstrated in a wider array of reaction types beyond asymmetric catalysis. They have proven to be efficient catalysts in:

Wittig Reactions: Benzyltriphenylphosphonium (B107652) salts can act as both a reactant and a phase-transfer catalyst in the synthesis of stilbene derivatives. researchgate.net

Synthesis of Benzyl (B1604629) Phosphonates: Phosphonium intermediates are key in the Michaelis-Arbuzov reaction, a conventional method for creating C-P bonds. nih.govfrontiersin.org More sustainable protocols are being developed using phosphonium-based catalytic systems. nih.govfrontiersin.org

Epoxidation and Coupling Reactions: Phosphonium-based ionic liquids have shown catalytic efficiency in a variety of transformations, including epoxidations and coupling reactions. researchgate.net

This expansion in reaction diversity demonstrates the potential of phosphonium catalysts to become staple tools for a broader range of synthetic challenges.

Integration of Phosphonium Chemistry with Flow Chemistry and Continuous Processes

The shift from traditional batch processing to continuous flow manufacturing is a major trend in the chemical industry, offering benefits such as improved safety, efficiency, and scalability. This compound and its analogues are well-suited for integration into these modern process technologies.

Continuous flow reactors can enhance heat transfer and reduce reaction times in the synthesis of phosphonium salts themselves. More significantly, phosphonium salts are being employed as catalysts in continuous flow reaction systems. For instance, the Wittig reaction, which can utilize a phosphonium salt as both reactant and phase-transfer catalyst, has been successfully implemented in microtube reactors under liquid-liquid slug-flow conditions, showcasing high process efficiency due to improved mass transfer. researchgate.net

A key strategy for integrating these catalysts into continuous processes is immobilization. Supporting phosphonium salts on solid matrices, such as porous polymers, allows them to be used in packed-bed reactors. nih.gov This approach combines the catalytic advantages of the phosphonium moiety with the process advantages of heterogeneous catalysis, namely easy separation of the catalyst from the product stream and the potential for catalyst recycling and long-term operation. rsc.orgnih.gov Research in this area focuses on designing robust supported phosphine (B1218219) ligands and optimizing reactor design to maximize catalyst activity, durability, and selectivity in continuous-flow systems. nih.gov

Design of Advanced Materials with Tailored Phosphonium Functionality

The unique chemical and physical properties of the phosphonium group are being harnessed to create advanced functional materials. By incorporating this compound or similar structures into larger molecular architectures, researchers can tailor material properties for specific applications.

One major area of development is in functional polymers. Monomers containing a phosphonium salt, such as tributyl-(4-vinyl-benzyl)-phosphonium chloride, can be polymerized or copolymerized to create materials with unique characteristics. nih.govgoogle.com These phosphonium-containing polymers have shown promise as antimicrobial agents, leveraging the known biocidal properties of quaternary phosphonium salts. researchgate.netgoogle.com Another example is the creation of fluorescent quaternary phosphonium main-chain polymers, which exhibit excellent antibacterial activity and can be used for bacterial imaging. researchgate.net